molecular formula C13H24N2O B7518051 2-(azepan-1-yl)-N-cyclopentylacetamide

2-(azepan-1-yl)-N-cyclopentylacetamide

Cat. No. B7518051
M. Wt: 224.34 g/mol
InChI Key: MUXXHBUUVQEJKN-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-cyclopentylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-(azepan-1-yl)-N-cyclopentylacetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. 2-(azepan-1-yl)-N-cyclopentylacetamide binds to a specific site on the AMPA receptor, known as the modulatory site, and enhances the receptor's response to glutamate by increasing the channel opening time and the single-channel conductance. This results in an increase in synaptic transmission and synaptic plasticity, which underlies learning and memory processes.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-cyclopentylacetamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in various brain regions, including the hippocampus, cortex, and striatum. It also improves learning and memory in animal models of cognitive impairment, such as the Morris water maze and the fear conditioning test. 2-(azepan-1-yl)-N-cyclopentylacetamide has neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in various neurological disorders. It also has antidepressant and antipsychotic effects, which may be related to its modulation of glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

2-(azepan-1-yl)-N-cyclopentylacetamide has several advantages as a research tool, including its potency, selectivity, and reversibility. It can be used to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. However, 2-(azepan-1-yl)-N-cyclopentylacetamide has some limitations, including its low solubility, which may affect its bioavailability and pharmacokinetics. It also has off-target effects on other ion channels and receptors, which may complicate its interpretation in complex biological systems.

Future Directions

May include the development of more potent and selective AMPA receptor modulators, the investigation of the molecular mechanisms underlying 2-(azepan-1-yl)-N-cyclopentylacetamide's neuroprotective and neurotrophic effects, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, the development of novel drug delivery systems may enhance 2-(azepan-1-yl)-N-cyclopentylacetamide's bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(azepan-1-yl)-N-cyclopentylacetamide involves the reaction between cyclopentylmagnesium bromide and N-(tert-butoxycarbonyl)azepan-1-amine, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The final product is obtained by acetylation of the resulting amine with acetic anhydride. The yield of 2-(azepan-1-yl)-N-cyclopentylacetamide synthesis is around 20-30%, and the purity can be increased by recrystallization.

Scientific Research Applications

2-(azepan-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, traumatic brain injury, epilepsy, depression, and schizophrenia. It has been shown to enhance synaptic plasticity, improve learning and memory, and promote neuroprotection. 2-(azepan-1-yl)-N-cyclopentylacetamide has also been used as a research tool to investigate the role of AMPA receptors in synaptic plasticity and learning and memory.

properties

IUPAC Name

2-(azepan-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(14-12-7-3-4-8-12)11-15-9-5-1-2-6-10-15/h12H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXXHBUUVQEJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-cyclopentylacetamide

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